molecular formula C22H21NO4 B5112989 ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate

ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate

Cat. No. B5112989
M. Wt: 363.4 g/mol
InChI Key: COYXZMDXKCYIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate, also known as DABCYL ethyl ester, is a chemical compound with a molecular formula of C24H25N2O5. It is commonly used in scientific research as a fluorescent quencher, a molecule that can be used to measure the activity of enzymes and other biological molecules. In

Scientific Research Applications

Ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate ethyl ester is commonly used in scientific research as a fluorescent quencher. It is used to measure the activity of enzymes and other biological molecules by monitoring changes in fluorescence intensity. ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate ethyl ester can be used in a variety of assays, including protease assays, kinase assays, and phosphatase assays.

Mechanism of Action

Ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate ethyl ester works by quenching the fluorescence of nearby fluorescent molecules. This quenching occurs through a process called Förster resonance energy transfer (FRET). When a fluorescent molecule is excited by light, it emits light at a specific wavelength. However, when ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate ethyl ester is in close proximity to the fluorescent molecule, it can absorb the emitted light and prevent it from being detected. This results in a decrease in fluorescence intensity.
Biochemical and Physiological Effects:
ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate ethyl ester does not have any known biochemical or physiological effects. It is a non-toxic compound that is commonly used in laboratory experiments.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate ethyl ester in lab experiments is its high quenching efficiency. It is able to efficiently quench the fluorescence of nearby fluorescent molecules, which makes it a useful tool for measuring enzyme activity. Another advantage is its stability, which allows it to be used in a variety of experimental conditions.
One limitation of using ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate ethyl ester is its limited spectral range. It is only able to quench fluorescence in a specific wavelength range, which may limit its use in certain experiments. Additionally, ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate ethyl ester may interfere with some experimental conditions, such as pH and temperature.

Future Directions

There are several future directions for the use of ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate ethyl ester in scientific research. One direction is the development of new assays that utilize ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate ethyl ester as a quencher. Another direction is the optimization of experimental conditions to improve the sensitivity and accuracy of ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate ethyl ester assays. Additionally, there is potential for the use of ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate ethyl ester in live cell imaging and other in vivo applications. Overall, ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate ethyl ester is a useful tool for measuring enzyme activity and has potential for further development in scientific research.

Synthesis Methods

The synthesis of ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate ethyl ester involves a series of chemical reactions. The starting material is 2-naphthoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-(dimethylamino)benzylamine to form the intermediate compound. Finally, this intermediate is esterified with ethanol to form ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate ethyl ester.

properties

IUPAC Name

ethyl 3-[[4-(dimethylamino)phenyl]methyl]-1,4-dioxonaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-4-27-22(26)19-18(13-14-9-11-15(12-10-14)23(2)3)20(24)16-7-5-6-8-17(16)21(19)25/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYXZMDXKCYIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[[4-(dimethylamino)phenyl]methyl]-1,4-dioxonaphthalene-2-carboxylate

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